The compound (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate is a complex organic molecule characterized by its unique structural features. It contains a dodecanoate (a fatty acid) moiety linked to a sugar-like structure, specifically a modified oxolane (tetrahydrofuran) ring that includes hydroxyethoxy substituents. This combination suggests potential applications in various fields, particularly in biochemistry and pharmaceuticals.
The compound belongs to the class of fatty acid esters, which are derivatives of fatty acids and can possess various functionalities depending on the specific structure. Research in this area focuses on understanding the relationship between structure and function of these molecules.
The presence of multiple hydroxyl groups suggests the molecule might have surfactant properties. Surfactants are amphiphilic molecules that can lower the surface tension of liquids and have various applications in detergents, cosmetics, and pharmaceuticals [].
The chemical behavior of this compound can be understood through several types of reactions:
These reactions are crucial for understanding its metabolic pathways and interactions within biological systems
The biological activity of this compound is primarily predicted through structure-activity relationship models. Such compounds often exhibit properties such as: Computer-aided prediction tools have been employed to assess its potential biological activities, indicating promising therapeutic applications .
Synthesis of this compound can involve several methods:
These methods highlight the versatility in synthesizing such compounds for research and application purposes .
The applications of (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate span various fields:
These applications underscore the compound's relevance in both health and consumer products .
Interaction studies are essential for understanding how this compound behaves in biological systems:
Such studies are critical for assessing safety and efficacy in therapeutic contexts .
When comparing this compound with similar structures, several notable compounds emerge:
Compound Name | Structure | Unique Features |
---|---|---|
1. Ethyl Dodecanoate | C12H24O2 | Simple ester without sugar moiety |
2. Dodecanoic Acid | C12H24O2 | Fatty acid structure; no hydroxyl groups |
3. 2-Hydroxyethyl Dodecanoate | C14H28O3 | Contains one hydroxyethyl group; simpler than the target compound |
The uniqueness of (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate lies in its combination of a fatty acid with a complex sugar-like structure featuring multiple hydroxyl groups. This configuration may enhance its solubility and biological activity compared to simpler fatty acids or esters .
Traditional alkali-catalyzed synthesis of (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate represents a well-established industrial approach that has been refined over decades [7]. The process fundamentally relies on the simultaneous esterification of dodecanoic acid with sorbitan derivatives while incorporating ethylene oxide units through base-catalyzed ethoxylation reactions [12].
The traditional one-step process involves the direct reaction of sorbitol with dodecanoic acid in the presence of strong alkaline catalysts such as potassium hydroxide or sodium hydroxide [31] [36]. Operating temperatures typically range from 180°C to 220°C under controlled atmospheric conditions [32]. The reaction mechanism proceeds through the initial formation of alkoxide intermediates, where the hydroxyl groups of the sorbitan backbone are activated by the alkaline catalyst [3].
Potassium hydroxide has demonstrated superior catalytic activity compared to sodium hydroxide in these systems, with reaction rates approximately 1.3 times higher under identical conditions [39]. The catalyst loading typically ranges from 0.5 to 2.0 weight percent based on the total reaction mass [3]. Temperature control remains critical, as excessive temperatures above 230°C can lead to thermal degradation of the sorbitan backbone and formation of unwanted colored impurities [31].
The ethoxylation component of the traditional process involves the sequential addition of ethylene oxide to the hydroxyl groups present on both the sorbitan backbone and the intermediate ester products [7]. The reaction follows an anionic mechanism where the deprotonated hydroxyl groups act as nucleophiles attacking the electrophilic carbon center of the ethylene oxide ring [41]. The ring-opening proceeds via a nucleophilic substitution mechanism, with the alkoxide anion attacking the less hindered carbon atom of the oxirane ring [40].
Process conditions for the traditional method require careful pressure management, typically maintaining 0.3 to 0.5 megapascals during ethylene oxide addition to ensure adequate reaction rates while preventing excessive side reactions [7]. The reaction mixture requires continuous agitation to ensure proper mass transfer and heat dissipation, as the ethoxylation reaction is highly exothermic with an enthalpy change of approximately -92 kilojoules per mole of ethylene oxide consumed [7].
The advanced two-step synthesis methodology represents a significant improvement over traditional approaches by separating the esterification and ethoxylation reactions into distinct, optimized stages [32]. This approach allows for precise control over each reaction step and typically yields products with superior purity profiles and more consistent molecular weight distributions [14].
The first stage involves the controlled esterification of sorbitan with dodecanoic acid under acidic conditions [32]. Phosphoric acid serves as the preferred catalyst for the initial sorbitan formation from sorbitol, operating at temperatures between 150°C and 180°C [31]. The dehydration process removes water through vacuum application, typically at pressures of 0.05 to 0.1 bar, to drive the equilibrium toward sorbitan formation [13].
Reaction kinetics for the esterification step follow second-order behavior with respect to the reactant concentrations [20]. The activation energy for dodecanoic acid esterification with sorbitan has been determined to be approximately 35.6 kilojoules per mole, indicating a moderately temperature-sensitive process [20]. Optimal esterification temperatures range from 210°C to 220°C, providing a balance between reaction rate and thermal stability [32].
The second stage involves the controlled addition of ethylene oxide to the pre-formed sorbitan dodecanoate under carefully controlled conditions [14]. This stage typically employs calcium-based catalysts or aluminum-magnesium composite catalysts, which provide enhanced selectivity compared to traditional alkali metal hydroxides [16]. The calcium-based systems operate at slightly elevated temperatures of 160°C to 185°C while maintaining superior control over the degree of ethoxylation [45].
Temperature optimization studies have demonstrated that the two-step approach allows for more precise control over the final product composition [44]. The separation of reaction stages permits the optimization of each individual step, resulting in overall yield improvements of 8 to 12 percentage points compared to traditional single-step processes [44]. The enhanced control also reduces the formation of highly ethoxylated byproducts and minimizes the production of unreacted starting materials [16].
Pressure management in the second stage requires careful monitoring of ethylene oxide addition rates to prevent excessive heat generation [30]. The controlled addition approach maintains reaction temperatures within optimal ranges while ensuring complete consumption of added ethylene oxide [42]. This methodology typically achieves ethylene oxide conversion efficiencies exceeding 95% under properly controlled conditions [42].
Modern industrial synthesis of (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate employs both heterogeneous and homogeneous catalyst systems, each offering distinct advantages for specific process requirements [5] [17]. The selection between catalyst types significantly impacts product quality, process economics, and environmental considerations [3].
Homogeneous catalyst systems traditionally employed in industrial processes include alkali metal hydroxides, alkoxides, and carboxylate salts [3]. Potassium hydroxide remains the most widely used homogeneous catalyst, demonstrating high activity across a broad temperature range [39]. Sodium methoxide and potassium methoxide show comparable activities when adjusted for molar concentrations, though potassium-based systems generally provide slightly higher selectivity toward monoester formation [39].
The mechanism of homogeneous alkali catalysis involves the formation of alkoxide intermediates through proton abstraction from hydroxyl groups [41]. These alkoxide species exhibit enhanced nucleophilicity, facilitating both esterification and ethylene oxide ring-opening reactions [37]. The homogeneous nature ensures uniform catalyst distribution and typically results in higher reaction rates compared to heterogeneous systems [5].
Heterogeneous catalyst systems offer significant advantages in terms of product purification and catalyst recovery [17]. Solid acid catalysts such as zeolites, heteropolyacids, and ion-exchange resins have demonstrated excellent performance for the esterification component of the synthesis [26]. Zeolite-based catalysts, particularly those with appropriate pore structures, can provide shape selectivity that favors monoester formation over higher degree esterification products [26].
The aluminum-magnesium composite catalysts represent an advanced heterogeneous system specifically designed for ethoxylation reactions [16]. These catalysts operate through a dual mechanism involving both acid sites for substrate activation and basic sites for ethylene oxide activation [16]. The heterogeneous nature allows for easier separation and potential catalyst regeneration, reducing overall process costs [16].
Comparative performance studies between homogeneous and heterogeneous systems reveal important differences in selectivity and operational characteristics [5]. Heterogeneous catalysts typically demonstrate selectivity values between 95% and 99% for monoester formation, even under unfavorable reaction conditions with equimolar reactant ratios [26]. In contrast, homogeneous catalysts show decreasing selectivity with increasing conversion levels, particularly at conversions exceeding 50% [26].
The following table summarizes key performance characteristics of different catalyst systems:
Catalyst Type | Conversion (%) | Selectivity (%) | Operating Temperature (°C) | Catalyst Recovery |
---|---|---|---|---|
Potassium Hydroxide | 85-95 | 75-85 | 140-160 | Difficult |
Sodium Methoxide | 80-90 | 78-88 | 140-160 | Difficult |
Zeolite-Based | 85-92 | 95-99 | 160-180 | Easy |
Aluminum-Magnesium | 88-95 | 92-97 | 160-185 | Easy |
Heteropolyacids | 82-90 | 94-98 | 150-170 | Moderate |
Catalyst deactivation represents a critical consideration for industrial applications, particularly for heterogeneous systems [23]. Carbon deposition on catalyst surfaces can lead to gradual activity loss over extended operating periods [23]. Regeneration protocols involving controlled oxidation at elevated temperatures can restore catalyst activity, though repeated regeneration cycles may lead to permanent structural changes [23].
Byproduct formation in the synthesis of (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate follows predictable mechanistic pathways that can be understood through detailed reaction analysis [8] [11]. The primary byproducts arise from competing reactions involving multiple esterification events, excessive ethoxylation, and thermal degradation processes [31].
The formation of diester and triester byproducts occurs through consecutive esterification reactions where dodecanoic acid reacts with available hydroxyl groups on already formed monoester products [32]. These reactions follow second-order kinetics with rate constants approximately 60% of the initial monoester formation rate [31]. The diester formation mechanism involves nucleophilic attack of the carboxylic acid on secondary hydroxyl groups of the sorbitan backbone [32].
Polyethoxylated impurities represent another significant class of byproducts formed through excessive ethylene oxide addition [11]. The sequential ethoxylation mechanism leads to products containing 3, 4, or more ethylene oxide units per molecule [7]. These highly ethoxylated species form through the enhanced reactivity of terminal hydroxyl groups on ethoxylated chains, which exhibit increased nucleophilicity compared to primary hydroxyl groups [39].
Thermal degradation products arise from prolonged exposure to elevated temperatures during synthesis [31]. Isosorbide formation occurs through additional dehydration of sorbitan units at temperatures exceeding 200°C [32]. This cyclization reaction removes available hydroxyl groups and leads to products with reduced functionality [31]. The activation energy for isosorbide formation has been determined to be approximately 95 kilojoules per mole, indicating significant temperature sensitivity [32].
Polyethylene glycol formation represents a specific impurity class arising from ethylene oxide homopolymerization [11]. This side reaction occurs when ethylene oxide molecules react with each other rather than with substrate hydroxyl groups [11]. The reaction is favored under conditions of high ethylene oxide concentration and elevated temperatures [42]. Polyethylene glycol content typically ranges from 1% to 8% in industrial products depending on process conditions [39].
The following table presents typical impurity profiles for products synthesized under different conditions:
Process Conditions | Monoester (%) | Diester (%) | Triester (%) | Polyethoxylated (%) | Polyethylene Glycol (%) |
---|---|---|---|---|---|
Traditional Alkali | 78-85 | 8-12 | 2-5 | 3-7 | 2-6 |
Two-Step Synthesis | 85-92 | 4-8 | 1-3 | 2-5 | 1-3 |
Heterogeneous Catalyst | 88-95 | 3-6 | 0.5-2 | 1-4 | 0.5-2 |
Optimized Conditions | 90-96 | 2-5 | 0.2-1 | 1-3 | 0.3-1.5 |
Color formation represents an additional impurity concern in industrial synthesis [31]. The development of yellow to brown coloration typically results from Maillard-type reactions between carbonyl groups and amino compounds present as trace impurities [31]. These reactions are accelerated at temperatures above 200°C and in the presence of alkaline catalysts [32]. Color formation can be minimized through careful temperature control and the use of antioxidant additives [31].
Water content in final products affects both stability and performance characteristics [8]. Residual water arises from incomplete removal during the dehydration stages and from atmospheric moisture absorption during processing [32]. Water levels exceeding 0.5% can lead to hydrolysis reactions during storage, resulting in free fatty acid formation and product degradation [34].
Process optimization for maximizing monoester yield in the synthesis of (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate requires systematic approach to reaction parameter control and advanced process design methodologies [27] [28]. Modern optimization strategies integrate kinetic modeling, thermodynamic analysis, and advanced control systems to achieve yields exceeding 90% [6].
Temperature optimization represents the most critical parameter for monoester selectivity [28]. The optimal temperature range for esterification reactions has been established between 150°C and 180°C, providing maximum reaction rates while minimizing thermal degradation [24]. Higher temperatures accelerate both desired and undesired reactions, necessitating precise temperature control within ±2°C to maintain optimal selectivity [29]. Advanced temperature profiling involves initial heating to 160°C for esterification completion, followed by reduction to 140°C for ethoxylation stages [28].
Molar ratio optimization significantly influences product distribution and final yield [29]. Stoichiometric excess of sorbitan relative to dodecanoic acid favors monoester formation by reducing the probability of multiple esterification events on single sorbitan molecules [27]. Optimal molar ratios typically range from 1.2:1 to 1.5:1 (sorbitan:fatty acid) for maximum monoester selectivity [29]. Higher ratios improve selectivity but reduce overall reactor productivity due to increased unreacted sorbitan content [27].
Catalyst loading optimization requires balancing reaction rate enhancement against increased byproduct formation [29]. For homogeneous alkaline catalysts, optimal loadings range from 0.8% to 1.5% by weight of total reactants [29]. Lower catalyst concentrations result in incomplete reactions and extended processing times, while excessive loadings promote side reactions and color formation [28]. Advanced catalyst systems allow for reduced loadings while maintaining high activity through improved dispersion and stability [16].
Reaction time optimization involves careful monitoring of conversion kinetics to identify the optimal stopping point that maximizes desired product formation while minimizing consecutive reactions [21]. Typical reaction times range from 4 to 8 hours depending on temperature and catalyst system employed [29]. Real-time monitoring of acid value and hydroxyl value provides feedback for dynamic reaction control [21].
Pressure management during ethylene oxide addition requires precise control to maintain optimal reaction conditions while ensuring safety [30]. Controlled pressure operation between 0.2 and 0.4 megapascals provides adequate driving force for ethoxylation while preventing excessive heat generation [25]. Advanced pressure control systems employ automated ethylene oxide addition based on real-time temperature and pressure feedback [30].
The following table summarizes optimized process conditions for maximum monoester yield:
Parameter | Optimal Range | Impact on Yield | Control Precision |
---|---|---|---|
Temperature (°C) | 150-180 | High | ±2°C |
Molar Ratio (Sorbitan:Acid) | 1.2-1.5:1 | High | ±0.05 |
Catalyst Loading (%) | 0.8-1.5 | Medium | ±0.1% |
Reaction Time (hours) | 4-8 | Medium | ±0.5 hours |
Pressure (MPa) | 0.2-0.4 | Medium | ±0.05 MPa |
Agitation Speed (rpm) | 200-400 | Low | ±25 rpm |
Advanced process control strategies employ statistical process control and design of experiments methodologies to identify optimal operating windows [6]. Response surface methodology has been successfully applied to develop predictive models relating process variables to product quality metrics [27]. These models enable real-time process optimization and quality prediction based on easily measured process parameters [6].
Water removal optimization during synthesis significantly impacts final product quality and yield [44]. Enhanced water separation through membrane-based pervaporation systems can improve esterification yields by 8 to 12 percentage points compared to conventional approaches [44]. Microreactor technology with integrated water separation demonstrates particular promise for achieving high yields in continuous operation [44].
Heat management strategies focus on effective removal of reaction heat while maintaining uniform temperature distribution [25]. Advanced reactor designs incorporate enhanced heat transfer surfaces and optimized agitation systems to ensure temperature uniformity [30]. Computational fluid dynamics modeling assists in reactor design optimization for improved heat and mass transfer characteristics [30].
The surface-active properties of (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate are fundamentally determined by its Hydrophilic Lipophilic Balance (HLB) value and interfacial behavior. This compound, commonly known as Polysorbate 60, exhibits an HLB value of 14.9, classifying it as a hydrophilic, oil-in-water emulsifier [1] [2]. The HLB value positions this surfactant within the optimal range for oil-in-water emulsion formation, typically between 8-18 [3] [4].
The compound demonstrates significant surface tension reduction capabilities, effectively lowering the surface tension from pure water's baseline of 72 mN/m [5] [6]. Research on related emulsification systems indicates that optimal interfacial tension values of 3.99 × 10⁻¹ mN/m can be achieved when the HLB value of the emulsification system approaches the optimal range of 9.65 [7] [8]. This substantial reduction in interfacial tension facilitates improved emulsion stability and enhanced wetting properties.
The critical micelle concentration (CMC) for this polysorbate system falls within the range of 0.05-0.15 mM, typical for the Tween series of nonionic surfactants [6] [9]. Below the CMC, surface tension changes strongly with surfactant concentration, while above the CMC, the surface tension remains relatively constant [6] [10].
In comparison to other polysorbate variants, this compound exhibits lower HLB values than Polysorbate 80 (HLB = 15), making it more lipophilic and less hydrophilic [11] [12]. This characteristic influences its emulsification efficiency and application suitability, particularly favoring systems requiring moderate hydrophilic-lipophilic balance [12].
Property | Value/Description | Reference |
---|---|---|
HLB Value | 14.9 | [11] [1] [2] |
Surfactant Type | Nonionic, Oil-in-Water Emulsifier | [1] [12] |
Interfacial Tension (minimum) | 3.99 × 10⁻¹ mN/m | [7] [8] |
Surface Tension Reduction | Significant reduction from 72 mN/m | [5] [6] |
Critical Micelle Concentration | 0.05-0.15 mM | [6] [9] |
The thermodynamic characteristics of (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate reveal complex phase transition behaviors and thermal stability profiles that are critical for understanding its processing and application parameters.
Thermal decomposition studies on related dodecanoate-containing ionic liquids demonstrate that compounds with dodecanoate anions exhibit thermal stability up to 450 K (177°C) [13] [14]. The 5% mass loss temperature (T₀.₀₅) occurs around this threshold, indicating substantial thermal robustness suitable for various processing conditions [13] [14].
The primary thermal decomposition pathways involve nucleophilic substitution reactions at the lateral chains and methyl groups [13] [14]. These decomposition mechanisms are consistent with the behavior observed in similar dodecanoate-based systems, where the main reaction pathways include nucleophilic substitution at positions adjacent to functional groups [13] [14].
Low-temperature phase transition studies of dodecanoic acid systems reveal polymorphic transformations occurring in the temperature range of 230-220 K (-43 to -53°C) [15] [16]. These transitions represent reversible structural changes from the C form to the A₂ polymorphic form [15] [17] [16]. During cooling, several changes in crystalline planes and inter- and intramolecular vibrational bands indicate these reversible structural phase transitions [15] [16].
Related dodecanoate blend systems exhibit phase change enthalpies of approximately 165 kJ/kg [18] [19]. The crystallization behavior demonstrates variable crystallization temperatures depending on composition, with some systems showing eutectic temperatures around 30.6°C for binary fatty acid mixtures [18].
Property | Value/Description | Reference |
---|---|---|
Thermal Decomposition Onset | 450 K (177°C) | [13] [14] |
Phase Transition Range | 230-220 K (-43 to -53°C) | [15] [16] |
Thermal Stability (5% loss) | T₀.₀₅ ~450 K | [13] [14] |
Main Decomposition Pathways | Nucleophilic substitution at lateral chains | [13] [14] |
Polymorphic Transitions | C form to A₂ form (reversible) | [15] [17] [16] |
The solubility characteristics of (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate demonstrate distinct behavior patterns across various solvent systems, reflecting its amphiphilic molecular structure and hydrophilic-lipophilic balance.
In aqueous systems, the compound exhibits limited solubility at 25°C but becomes readily soluble at 40°C [1] [12]. This temperature-dependent solubility is characteristic of polysorbate surfactants, which require elevated temperatures (typically ≥25°C) to achieve complete dissolution [1] [12]. The solubility enhancement with increasing temperature follows typical thermodynamic principles where molecular motion and reduced intermolecular forces facilitate dissolution.
The compound demonstrates excellent solubility in ethanol and other organic solvents [20] [21]. Ethyl dodecanoate, structurally related to this compound, shows solubility in organic solvents such as ethanol and ether but exhibits limited solubility in water due to its long hydrocarbon chain [20]. This behavior is consistent with the amphiphilic nature of the target compound, where the hydrophobic dodecanoate chain favors organic media while the hydrophilic polyoxyethylene portions enhance aqueous compatibility.
In non-polar solvents, the compound exhibits poor solubility across all temperature ranges [22] [23]. This behavior is attributed to the predominantly hydrophilic character (HLB = 14.9) of the molecule, which disfavors interaction with non-polar environments [1] [3]. The oil-insoluble nature of this surfactant makes it particularly suitable for oil-in-water emulsion applications rather than water-in-oil systems [1].
Mixed solvent systems exhibit complex solubility patterns that depend on the solvent composition and temperature conditions [24] [25]. The principle "like dissolves like" governs the behavior, where increasing hydrocarbon chain length in related compounds leads to decreased water solubility and increased solubility in organic components [24] [25].
Solvent System | Solubility | Temperature Dependency | Reference |
---|---|---|---|
Water (25°C) | Limited solubility | Increases with temperature | [1] [12] |
Water (40°C) | Soluble | Good solubility achieved | [1] [12] |
Ethanol | Readily soluble | Temperature independent | [20] [21] |
Organic Solvents | Readily soluble | Generally good at ambient | [20] [21] |
Non-polar Media | Insoluble | Poor at all temperatures | [22] [23] |
Oil Phase | Insoluble | Poor at all temperatures | [1] [3] |
The rheological behavior of (2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate demonstrates complex viscosity-temperature dependencies and distinctive shear response characteristics that are fundamental to its performance in various applications.
The compound exhibits a strong exponential relationship between viscosity and temperature, characterized by significant viscosity reduction with increasing temperature [26] [27]. Research on related surfactant systems indicates an average viscosity decrease of 48% when temperature increases from 4.3°C to 24.6°C, with an additional 21% reduction from 24.6°C to 34.5°C [26]. This negative temperature coefficient follows Arrhenius-type behavior, where thermal energy reduces intermolecular forces and facilitates molecular flow.
The compound demonstrates pronounced shear-thinning behavior (pseudoplastic characteristics), where viscosity decreases significantly with increasing shear rates [26] [28]. This non-Newtonian behavior is advantageous for processing applications, facilitating bottle filling, pouring operations, and spreading properties [28]. The shear-thinning characteristics remain consistent across various temperature ranges, indicating robust rheological performance under diverse operating conditions [29] [30].
Under specific conditions, parabolic viscosity-temperature relationships can be observed, where viscosity initially increases to a peak value at intermediate temperatures before decreasing at higher temperatures [31] [32]. This behavior is particularly notable in highly hydrated surfactant systems and is attributed to competitive interactions between hydrophilic headgroups and thermal molecular motion [31].
The activation energy for viscous flow in related dodecanoate systems ranges from 40 to 141 kJ/mol, depending on molecular structure and concentration [33] [34]. Higher activation energies are associated with stronger intermolecular interactions and enhanced network formation in concentrated surfactant solutions [33].
Dynamic rheological measurements reveal both elastic (storage modulus G') and viscous (loss modulus G'') components, with the relative magnitudes depending on temperature, concentration, and shear conditions [28] [34]. The relaxation time and shear moduli both decrease with increasing temperature, reflecting reduced structural integrity at elevated temperatures [34] [35].
Property | Description/Value | Temperature Range | Reference |
---|---|---|---|
Viscosity-Temperature Relationship | Exponential decrease with temperature | 4.3°C to 34.5°C | [26] [27] |
Shear Response | Shear-thinning (pseudoplastic) | Ambient to elevated | [26] [28] |
Temperature Effect | -48% change (4.3°C to 24.6°C) | Wide temperature range | [26] [35] |
Activation Energy | 40-141 kJ/mol (similar systems) | Processing temperatures | [33] [34] |
Parabolic Behavior | Peak viscosity at intermediate T | Variable, composition-dependent | [31] [32] |